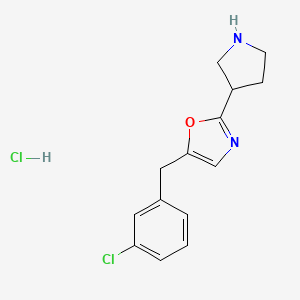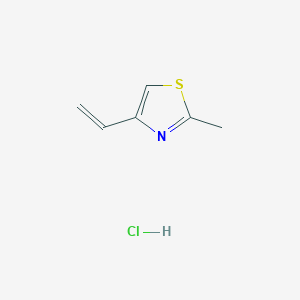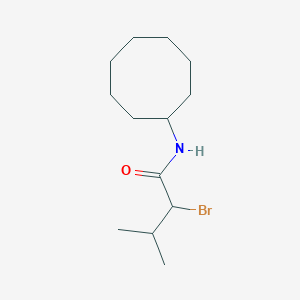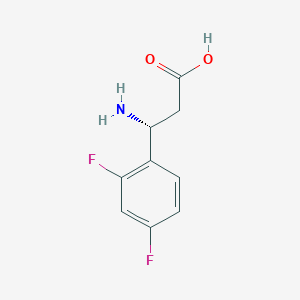![molecular formula C16H13ClN4O3 B12315653 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque est un composé organique complexe présentant une structure unique qui comprend un cycle pyrazole, un groupe chlorophényle et une partie acide cyanopropénoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 4-chlorophénylhydrazine avec l'acétoacétate d'éthyle pour former le cycle pyrazole. Cet intermédiaire est ensuite mis à réagir avec l'acrylonitrile en conditions basiques pour introduire la partie acide cyanopropénoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des voies de synthèse mentionnées ci-dessus pour améliorer le rendement et réduire les coûts. Cela pourrait inclure l'utilisation de catalyseurs plus efficaces, de solvants alternatifs et de réacteurs à flux continu pour améliorer les vitesses de réaction et la capacité de production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure de lithium et d'aluminium peuvent convertir le groupe nitrile en amine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec divers nucléophiles, comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires.
Substitution : Formation de dérivés pyrazoles substitués.
Applications De Recherche Scientifique
L'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou ligand de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires spécifiques, comme les enzymes ou les récepteurs, par le biais de ses groupes pyrazole et chlorophényle. Ces interactions peuvent moduler l'activité de ces cibles, entraînant divers effets biologiques .
Mécanisme D'action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and chlorophenyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-[1-(2-carbamoylethyl)-3-[4-(difluorométhoxy)-3-méthoxyphényl]-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque : Structure similaire mais avec des substituants différents sur le cycle phényle.
Acide 3-[1-(2-carbamoylethyl)-3-(4-bromophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque : Structure similaire mais avec un atome de brome au lieu du chlore.
Unicité
La combinaison unique du groupe chlorophényle et de la partie acide cyanopropénoïque dans l'acide 3-[1-(2-carbamoylethyl)-3-(4-chlorophényl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque confère des propriétés chimiques distinctes et des activités biologiques potentielles qui ne sont pas observées dans ses analogues .
Propriétés
Formule moléculaire |
C16H13ClN4O3 |
|---|---|
Poids moléculaire |
344.75 g/mol |
Nom IUPAC |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13ClN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
Clé InChI |
PHLMWWVJBZUKIX-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)



